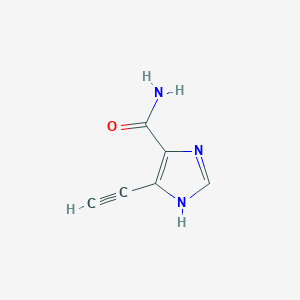

5-Ethynyl-1H-imidazole-4-carboxamide

概要

説明

5-Ethynyl-1H-imidazole-4-carboxamide is a heterocyclic organic compound that has garnered significant interest in various scientific fields due to its unique structural properties and potential applications. This compound features an imidazole ring, which is a five-membered ring containing two nitrogen atoms, and an ethynyl group attached to the carbon at position 5. The carboxamide group is located at position 4 of the imidazole ring. These functional groups contribute to the compound’s reactivity and versatility in chemical synthesis and biological applications.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethynyl-1H-imidazole-4-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethynyl-substituted nitriles with formamide derivatives. The reaction conditions often require the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can enhance the efficiency of the synthesis. Additionally, purification steps, including crystallization and chromatography, are employed to obtain the compound in high purity .

化学反応の分析

Types of Reactions

5-Ethynyl-1H-imidazole-4-carboxamide undergoes various chemical reactions, including:

Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.

Reduction: The carboxamide group can be reduced to an amine under suitable conditions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Substitution: Halogenating agents, such as N-bromosuccinimide (NBS), and nucleophiles, like amines or thiols, are used under appropriate conditions.

Major Products Formed

The major products formed from these reactions include:

Oxidation: Carbonyl derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted imidazole derivatives depending on the substituents introduced.

科学的研究の応用

Synthesis of 5-Ethynyl-1H-imidazole-4-carboxamide

The synthesis of this compound typically involves the reaction of imidazole derivatives with ethynylation reagents. Various methods have been reported, including:

- Direct Ethynylation : Using ethynyl halides in the presence of bases such as potassium carbonate.

- Cyclization Reactions : Involving pre-synthesized intermediates that undergo cyclization to form the imidazole ring.

These synthetic routes are crucial for producing derivatives with enhanced biological activity or altered physicochemical properties.

This compound has shown promising biological activities, notably in cancer research and antimicrobial applications.

Antitumor Activity

Research indicates that derivatives of imidazole compounds exhibit significant antiproliferative effects against various cancer cell lines. For instance:

- Compound 4f , a derivative related to this compound, demonstrated potent activity against A549 (lung), SGC-7901 (stomach), and HeLa (cervical) cancer cells, outperforming traditional chemotherapeutics like 5-fluorouracil (5-FU) and methotrexate (MTX) .

- The mechanism of action involves inducing apoptosis through the modulation of apoptotic proteins such as Bax and Bcl-2, thus promoting cell death in tumor cells while sparing normal cells .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties. Studies have shown that imidazole derivatives can inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics.

Material Science Applications

Beyond biological applications, this compound is being explored in material science:

Metal-Organic Frameworks (MOFs)

Recent studies have utilized this compound in the synthesis of metal-organic frameworks (MOFs) which are characterized by their high surface area and tunable porosity. These materials have applications in gas storage, catalysis, and drug delivery systems .

Polyoxometalate Complexes

The compound has been incorporated into polyoxometalate-based complexes, which exhibit unique catalytic properties and are being investigated for their potential use in various catalytic processes .

Case Studies and Research Findings

Several studies provide insights into the effectiveness and versatility of this compound:

作用機序

The mechanism of action of 5-Ethynyl-1H-imidazole-4-carboxamide involves its interaction with specific molecular targets and pathways. For instance, its antiviral activity is attributed to its ability to inhibit the replication of viral RNA by interfering with the function of viral polymerases. The compound can also activate AMP-dependent protein kinase (AMPK), which plays a crucial role in cellular energy homeostasis .

類似化合物との比較

Similar Compounds

5-Aminoimidazole-4-carboxamide ribonucleotide (AICAR): AICAR is an analog of adenosine monophosphate (AMP) and is known for its ability to activate AMPK.

5-Ethynyl-1-methyl-1H-imidazole: This compound shares the ethynyl and imidazole moieties but differs in the substitution pattern.

Uniqueness

5-Ethynyl-1H-imidazole-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct reactivity and biological activity. Its ethynyl group allows for versatile chemical modifications, while the carboxamide group enhances its potential as a pharmacophore in medicinal chemistry .

生物活性

5-Ethynyl-1H-imidazole-4-carboxamide is a heterocyclic compound that has attracted attention in various fields of biological research due to its unique structure and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound features an imidazole ring with an ethynyl group at position 5 and a carboxamide group at position 4. This structural configuration contributes to its distinct reactivity and biological properties. The compound's ability to undergo various chemical reactions, such as oxidation and substitution, makes it a versatile building block in medicinal chemistry .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Antiviral Activity : The compound has shown promising results as an antiviral agent, particularly against the dengue virus. It inhibits viral replication by interfering with the function of viral polymerases, thereby reducing viral load in infected cells .

- Activation of AMPK : this compound activates AMP-dependent protein kinase (AMPK), which plays a crucial role in regulating cellular energy homeostasis. This activation can have implications for metabolic disorders and cancer treatment .

Antiviral Research

Recent studies have highlighted the potential of this compound as an antiviral agent. For instance, research indicates that it effectively inhibits the replication of the dengue virus, demonstrating its utility in developing antiviral therapies .

Anticancer Properties

The compound has also been investigated for its anticancer properties. A study evaluated various imidazole derivatives, including this compound, for their anti-proliferative activity against several cancer cell lines (MDA-MB-231, T47D, MCF-7). The results indicated significant cytotoxic effects at low micromolar concentrations, suggesting that this compound could serve as a lead structure for developing new anticancer drugs .

Case Study 1: Antiviral Efficacy

In a study assessing the antiviral efficacy of imidazole derivatives, this compound was identified as a potent inhibitor of dengue virus replication. The study utilized an in vitro model where the compound demonstrated a reduction in viral load by targeting viral polymerase activity .

Case Study 2: Anticancer Activity

Another significant investigation involved testing the compound against various breast cancer cell lines. The findings revealed that this compound inhibited cell growth effectively and induced apoptosis through mitochondrial-independent pathways. The study emphasized the need for further optimization to enhance its anticancer potency .

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, it is essential to compare it with similar compounds:

| Compound Name | Mechanism of Action | IC50 (μM) | Therapeutic Application |

|---|---|---|---|

| 5-Aminoimidazole-4-carboxamide ribonucleotide (AICAR) | Activates AMPK | 0.62 | Metabolic disorders |

| 5-Ethynyl-1-methyl-1H-imidazole | Antiviral activity | Not specified | Antiviral research |

| Novel imidazole derivatives | EGFR inhibition | 0.617 | Anticancer therapy |

特性

IUPAC Name |

5-ethynyl-1H-imidazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N3O/c1-2-4-5(6(7)10)9-3-8-4/h1,3H,(H2,7,10)(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTEPZBCRFBNYNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=C(N=CN1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40565007 | |

| Record name | 5-Ethynyl-1H-imidazole-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40565007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126004-16-8 | |

| Record name | 5-Ethynyl-1H-imidazole-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40565007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。